molecular formula C13H20BrNZn B14877036 2-[(Di-i-propylamino)methyl]phenylZinc bromide

2-[(Di-i-propylamino)methyl]phenylZinc bromide

Cat. No.: B14877036
M. Wt: 335.6 g/mol
InChI Key: NBVUCTWGKYIFON-UHFFFAOYSA-M
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Description

2-[(Di-iso-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Di-iso-propylamino)methyl]phenylzinc bromide typically involves the reaction of diisopropylamine with a suitable phenylzinc bromide precursor. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:

    Preparation of Phenylzinc Bromide: This is achieved by reacting bromobenzene with zinc in the presence of a catalyst.

    Formation of 2-[(Di-iso-propylamino)methyl]phenylzinc Bromide: Diisopropylamine is added to the phenylzinc bromide solution in THF, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of 2-[(Di-iso-propylamino)methyl]phenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in large quantities and stored in THF to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

2-[(Di-iso-propylamino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenylzinc bromide moiety acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent (THF) are carefully controlled to optimize the reaction yield.

Major Products

The major products formed from reactions involving 2-[(Di-iso-propylamino)methyl]phenylzinc bromide are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2-[(Di-iso-propylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(Di-iso-propylamino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This process is facilitated by the coordination of the zinc atom with the nitrogen atom in the diisopropylamino group, which stabilizes the transition state and enhances the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: A simpler organozinc compound used in similar reactions but lacks the diisopropylamino group.

    Diisopropylamine: A secondary amine used in the synthesis of various organozinc compounds.

    N,N-Diisopropylethylamine: Another amine used in organic synthesis, known for its steric hindrance and basicity.

Uniqueness

2-[(Di-iso-propylamino)methyl]phenylzinc bromide is unique due to the presence of the diisopropylamino group, which provides steric hindrance and enhances the selectivity of the compound in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where selectivity is crucial.

Properties

Molecular Formula

C13H20BrNZn

Molecular Weight

335.6 g/mol

IUPAC Name

bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h5-8,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

NBVUCTWGKYIFON-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(CC1=CC=CC=[C-]1)C(C)C.[Zn+]Br

Origin of Product

United States

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